![molecular formula C19H15N5O3S2 B4775003 2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4775003.png)
2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
Overview
Description
2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a complex organic compound that features a benzothiophene ring, a triazole ring, and a nitrophenyl group
Preparation Methods
The synthesis of 2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide typically involves multi-step reactions. The process begins with the preparation of the benzothiophene and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the introduction of the nitrophenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and amines.
Scientific Research Applications
2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery.
Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic development.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiophene and triazole rings may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can enhance the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include those with benzothiophene, triazole, and nitrophenyl groups, such as:
- 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide .
- 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide . These compounds share structural similarities but differ in their specific substituents, which can influence their chemical and biological properties. The unique combination of benzothiophene, triazole, and nitrophenyl groups in 2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide contributes to its distinct characteristics and potential applications.
Properties
IUPAC Name |
2-[[5-(1-benzothiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c1-23-18(15-10-28-16-8-3-2-7-14(15)16)21-22-19(23)29-11-17(25)20-12-5-4-6-13(9-12)24(26)27/h2-10H,11H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZLFKIIWHFZQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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